molecular formula C12H11NO4 B12867189 Methyl 3-(4-methoxyphenyl)isoxazole-4-carboxylate

Methyl 3-(4-methoxyphenyl)isoxazole-4-carboxylate

Cat. No.: B12867189
M. Wt: 233.22 g/mol
InChI Key: ZPXWHZDXBFOOBE-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxyphenyl)isoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methoxyphenyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of eco-friendly solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methoxyphenyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 3-(4-methoxyphenyl)isoxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(4-methoxyphenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
  • Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate
  • Methyl 5-(4-fluorophenyl)isoxazole-4-carboxylate

Uniqueness

Methyl 3-(4-methoxyphenyl)isoxazole-4-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 3-(4-methoxyphenyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H11NO4/c1-15-9-5-3-8(4-6-9)11-10(7-17-13-11)12(14)16-2/h3-7H,1-2H3

InChI Key

ZPXWHZDXBFOOBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC=C2C(=O)OC

Origin of Product

United States

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